Cas no 1403667-57-1 (N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide)
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide structure](https://www.kuujia.com/scimg/cas/1403667-57-1x500.png)
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
- N-(2,6-dichlorophenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxamide
- F18431
- 1403667-57-1
- DTXSID80856522
-
- MDL: MFCD23134647
- Inchi: InChI=1S/C14H10Cl2N4O/c1-7-18-11-8(5-6-17-13(11)19-7)14(21)20-12-9(15)3-2-4-10(12)16/h2-6H,1H3,(H,20,21)(H,17,18,19)
- InChI Key: OCIAVIIFEPXIIR-UHFFFAOYSA-N
- SMILES: CC1=NC2=NC=CC(=C2N1)C(=O)NC3=C(C=CC=C3Cl)Cl
Computed Properties
- Exact Mass: 320.0231663g/mol
- Monoisotopic Mass: 320.0231663g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.7Ų
- XLogP3: 3.2
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029193439-1g |
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide |
1403667-57-1 | 95% | 1g |
1,696.80 USD | 2021-06-01 | |
Ambeed | A754798-1g |
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide |
1403667-57-1 | 95+% | 1g |
$1513.0 | 2024-04-24 | |
eNovation Chemicals LLC | D782719-25mg |
N-(2,6-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide |
1403667-57-1 | 95% | 25mg |
$100 | 2025-02-19 | |
Chemenu | CM268977-1g |
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide |
1403667-57-1 | 95% | 1g |
$*** | 2023-03-31 | |
Chemenu | CM268977-1g |
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide |
1403667-57-1 | 95% | 1g |
$1571 | 2021-08-18 | |
Alichem | A029193439-250mg |
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide |
1403667-57-1 | 95% | 250mg |
692.16 USD | 2021-06-01 | |
Alichem | A029193439-100mg |
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide |
1403667-57-1 | 95% | 100mg |
453.60 USD | 2021-06-01 | |
eNovation Chemicals LLC | D782719-25mg |
N-(2,6-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide |
1403667-57-1 | 95% | 25mg |
$100 | 2025-02-19 | |
eNovation Chemicals LLC | D782719-25mg |
N-(2,6-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide |
1403667-57-1 | 95% | 25mg |
$100 | 2024-07-28 |
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide Related Literature
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
Additional information on N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
Research Brief on N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide (CAS: 1403667-57-1)
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide (CAS: 1403667-57-1) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its imidazopyridine core and dichlorophenyl substituent, has shown promising potential in various therapeutic applications, particularly in oncology and inflammatory diseases. Recent studies have focused on its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.
The synthesis and initial characterization of N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide were reported in a series of patents and peer-reviewed publications. The compound was designed to target specific kinase pathways implicated in cancer cell proliferation and survival. Structural-activity relationship (SAR) studies have highlighted the importance of the dichlorophenyl group and the methyl substitution on the imidazopyridine ring for optimal binding affinity and selectivity.
Recent in vitro and in vivo studies have demonstrated that N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide exhibits potent inhibitory activity against several kinases, including those involved in the PI3K/AKT/mTOR and JAK/STAT signaling pathways. These findings suggest its potential as a multi-targeted therapeutic agent for treating cancers with dysregulated kinase activity. Additionally, the compound has shown favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, making it a viable candidate for further development.
One of the most notable advancements in the research of this compound is its application in combination therapies. Preclinical studies have explored its synergistic effects with existing chemotherapeutic agents, revealing enhanced antitumor efficacy and reduced resistance mechanisms. For instance, combination regimens with immune checkpoint inhibitors have shown promising results in murine models of melanoma and lung adenocarcinoma, indicating its potential to augment immunotherapy responses.
Despite these encouraging findings, challenges remain in the clinical translation of N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide. Issues such as off-target effects, optimal dosing regimens, and long-term safety profiles need to be addressed in ongoing and future studies. Current research efforts are also focused on developing more selective derivatives to minimize adverse effects while maintaining therapeutic efficacy.
In conclusion, N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide represents a promising candidate in the field of targeted cancer therapy. Its unique chemical structure and multi-kinase inhibitory activity position it as a valuable tool for both basic research and drug development. Continued investigation into its mechanisms and clinical potential will be crucial for realizing its therapeutic benefits in patients.
1403667-57-1 (N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide) Related Products
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
